molecular formula C8H9FO B2511485 3-Fluorobicyclo[3.2.1]oct-3-en-2-one CAS No. 2470439-86-0

3-Fluorobicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B2511485
CAS No.: 2470439-86-0
M. Wt: 140.157
InChI Key: BGOPONHALHQMFF-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[321]oct-3-en-2-one is a bicyclic compound with a fluorine atom attached to the third carbon of the bicyclo[321]oct-3-en-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[3.2.1]oct-3-en-2-one typically involves the fluorination of bicyclo[3.2.1]oct-3-en-2-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but with enhanced reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-Fluorobicyclo[3.2.1]oct-3-en-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-3-en-2-one: The parent compound without the fluorine atom.

    3-Chlorobicyclo[3.2.1]oct-3-en-2-one: A similar compound with a chlorine atom instead of fluorine.

    3-Bromobicyclo[3.2.1]oct-3-en-2-one: A similar compound with a bromine atom instead of fluorine.

Uniqueness

3-Fluorobicyclo[3.2.1]oct-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it valuable in various chemical and biological applications, where the fluorine atom can influence the compound’s behavior and interactions.

Properties

IUPAC Name

3-fluorobicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOPONHALHQMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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